Picolinamide vs. Nicotinamide Amide Rotational Barrier: A 5.4 kcal/mol Conformational Constraint
The 2-pyridinecarboxamide (picolinamide) core of the target compound imposes a significantly higher rotational barrier than the 3-carboxamide (nicotinamide) regioisomer. Dynamic NMR experiments establish the activation enthalpy (ΔH‡) as 18.3 ± 0.4 kcal/mol for picolinamide versus 12.9 ± 0.3 kcal/mol for nicotinamide, a 5.4 kcal/mol difference . Ab initio calculations attribute this to steric interactions in the ground state of picolinamide and an intramolecular hydrogen bond that stabilizes its planar conformer. This quantitative conformational constraint is inherent to any 2-carboxamide-substituted pyridine, including the target compound, making its molecular recognition profile fundamentally distinct from 3-carboxamide-based analogs.
| Evidence Dimension | Amide rotational barrier (ΔH‡) |
|---|---|
| Target Compound Data | ΔH‡ = 18.3 ± 0.4 kcal/mol (for unsubstituted picolinamide scaffold; class-level inference applied to 4-benzoyl-2-pyridinecarboxamide) |
| Comparator Or Baseline | Nicotinamide (3-pyridinecarboxamide): ΔH‡ = 12.9 ± 0.3 kcal/mol |
| Quantified Difference | ΔΔH‡ = 5.4 kcal/mol higher barrier for the 2-carboxamide regioisomer |
| Conditions | Dynamic ¹H NMR spectroscopy in DMSO-d₆ / acetone-d₆; ab initio calculations at B3LYP/6-311+G** level |
Why This Matters
The 5.4 kcal/mol higher rotational barrier dictates a more restricted conformational ensemble for the carboxamide moiety, directly affecting hydrogen-bonding geometry with kinase hinge regions and influencing target selectivity in derived inhibitor series.
